5-Ethyl-2-propyl-pyrazol-3-OL

Description

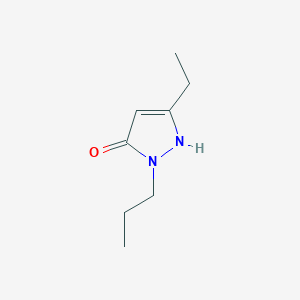

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-ethyl-2-propyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H14N2O/c1-3-5-10-8(11)6-7(4-2)9-10/h6,9H,3-5H2,1-2H3 |

InChI Key |

QEZSDIOGTMJSLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C=C(N1)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 2 Propyl Pyrazol 3 Ol

Precursor Synthesis and Regiospecific Approaches to the Pyrazole-3-ol Core

The foundational approach to synthesizing the pyrazol-3-ol core is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. scholaris.camdpi.com For the targeted synthesis of 5-Ethyl-2-propyl-pyrazol-3-OL, the logical precursors are an appropriate β-ketoester and propylhydrazine (B1293729). The key challenge in this step is achieving regiospecificity.

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two regioisomeric pyrazoles. mdpi.com In the case of this compound, the reaction must be directed to ensure the propyl group from propylhydrazine is at the N2 position and the ethyl group from the β-ketoester is at the C5 position.

Key Precursors:

β-Ketoester: Ethyl 3-oxopentanoate (B1256331) (or a similar 3-oxopentanoate ester). This precursor provides the ethyl group at the C5 position and the carbonyl group that will become the hydroxyl group of the pyrazol-3-ol.

Hydrazine Derivative: Propylhydrazine. This provides the pyrazole's nitrogen atoms, with the propyl group substituting the N2 position.

Regiospecific Control: Achieving high regioselectivity is often dependent on reaction conditions such as pH, solvent, and temperature. The typical synthesis involves the condensation of hydrazines with 1,3-dicarbonyls. scholaris.ca With substituted hydrazines, this can result in poor regioselectivity. scholaris.ca However, modern methods have been developed to overcome this. For instance, the condensation of hydrazines with α,β-ethylenic ketones can yield pyrazoles with good regioselectivity. nih.gov Another approach involves the use of pyrazole N-oxides reacting with arynes to achieve C3-hydroxyarylated pyrazoles regioselectively, a method that notably does not require blocking groups at other positions to direct the reaction. scholaris.ca For the specific synthesis of this compound, controlling the initial condensation reaction between propylhydrazine and ethyl 3-oxopentanoate is paramount to prevent the formation of the isomeric 3-Ethyl-2-propyl-pyrazol-5-ol.

Table 1: Precursors for the Synthesis of this compound

| Precursor Type | Chemical Name | Role in Final Structure |

|---|---|---|

| β-Ketoester | Ethyl 3-oxopentanoate | Source of C3, C4, C5 carbons and the ethyl group at C5 |

| Hydrazine | Propylhydrazine | Source of N1, N2 atoms and the propyl group at N2 |

Multi-step Synthesis Protocols and Reaction Optimization for this compound

A multi-step protocol for synthesizing this compound would begin with the condensation of the selected precursors, followed by cyclization and tautomerization to yield the final product. researchgate.net Reaction optimization is critical to maximize yield and purity. This involves carefully selecting catalysts, solvents, and reaction conditions to favor the desired regioisomer.

One potential multi-step sequence involves:

Condensation: Reaction of ethyl 3-oxopentanoate with propylhydrazine to form a hydrazone intermediate.

Cyclization: Intramolecular cyclization of the hydrazone to form the pyrazolidinone ring.

Tautomerization: The resulting pyrazolidinone exists in tautomeric equilibrium with the pyrazol-3-ol form, which is often the more stable aromatic structure.

Optimization studies for similar syntheses have shown that reaction time, temperature, and the nature of the catalyst significantly influence the outcome. interchim.fr

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, shorter reaction times, and improved selectivity. For pyrazole synthesis, both acid and base catalysis are common. More advanced catalytic systems have been developed to enhance efficiency and address challenges like regioselectivity.

Nano-Catalysts: Nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives, achieving yields up to 95%. mdpi.com Such a catalyst could be applied to the condensation of ethyl 3-oxopentanoate and propylhydrazine.

Metal Catalysts: Silver catalysts (e.g., AgOTf) have been shown to be effective in the rapid and highly regioselective synthesis of 3-CF3-pyrazoles at room temperature. mdpi.com Copper-promoted cycloadditions are also utilized. researchgate.net

Heterogeneous Catalysts: The use of solid catalysts like montmorillonite (B579905) K-10 clay simplifies product purification and catalyst recovery. rsc.org This has been successfully used for domino reactions to form pyrazole derivatives under solvent-free conditions. rsc.org

Metal-Free Catalysis: Iodine-mediated cascade strategies have been developed for synthesizing amino pyrazole derivatives without the need for metals. acs.org

Table 2: Potential Catalytic Strategies

| Catalyst Type | Example | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Nano-Catalyst | Nano-ZnO | High yield, green, simple work-up | mdpi.com |

| Metal Salt | AgOTf | High regioselectivity, rapid reaction at RT | mdpi.com |

| Clay Catalyst | Montmorillonite K10 | Solvent-free conditions, reusable catalyst | rsc.org |

| Organocatalyst | Imidazole | Aqueous media, green synthesis | acs.org |

For a molecule like this compound, which has an asymmetrically substituted pyrazole ring, selectivity is a primary concern.

Chemoselectivity: In multi-functional precursors, reactions must selectively target the desired groups. For example, if the precursors contained other reactive functional groups, the reaction conditions would need to be mild enough to avoid side reactions. Transition-metal-free synthesis of styryl pyrazoles has been achieved with high chemoselectivity, not affecting free -NH2 or -OH groups present in the reactants. nih.gov

Regioselectivity: As previously discussed, controlling the N-substitution pattern is crucial. The choice of solvent and catalyst can switch the regiochemical outcome. For instance, the reaction of β-ethyltho-β-indolyl-α,β-unsaturated ketones with monosubstituted hydrazines can be controlled to produce specific regioisomers. nih.gov Base-mediated [3+2] cycloadditions of alkynes and sydnones also offer excellent regioselectivity under mild conditions. acs.org

Stereoselectivity: While the target compound itself is achiral, stereoselectivity would become important if chiral centers were present in the substituents or if chiral catalysts were used to induce asymmetry. Base-mediated N-alkenylation of pyrazoles has shown that the stereochemical outcome (Z vs. E isomers) can be controlled by reaction time and the amount of base used. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. jetir.org These principles are highly applicable to the synthesis of pyrazole derivatives. researchgate.net

Two powerful green chemistry techniques are solvent-free reactions and microwave-assisted synthesis.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat reactions) reduces waste and can sometimes accelerate reaction rates. tandfonline.com The synthesis of pyrazoles has been successfully demonstrated under solvent-free conditions, sometimes using grinding techniques or a catalytic amount of an ionic salt like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comjetir.org These methods often lead to shorter reaction times and good yields. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. mdpi.comresearchgate.net This technique has been applied to the synthesis of pyrazolones from β-ketoesters and hydrazines, providing a rapid, solvent-free, and regioselective one-pot approach. researchgate.net The combination of microwave heating with solvent-free conditions represents a particularly green and efficient route for pyrazole synthesis. mdpi.comscispace.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | mdpi.comresearchgate.net |

| Solvent Use | Often requires organic solvents | None or minimal | rsc.orgtandfonline.com |

| Energy Efficiency | Lower | Higher (targeted heating) | dergipark.org.tr |

| Yield | Variable | Often high | jetir.orgresearchgate.net |

| Work-up | Often requires extensive purification | Simpler, cleaner reaction profiles | jetir.org |

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. mdpi.comresearchgate.net

For pyrazole synthesis, flow chemistry can significantly reduce reaction times. A process that takes hours in a batch reactor can often be completed in minutes in a flow system. mdpi.com For example, a two-step continuous-flow method has been developed for 3,5-disubstituted pyrazoles starting from terminal alkynes and hydrazine. rsc.org This involved a copper-mediated coupling followed by hydroamination, all performed in a continuous stream without isolating intermediates. rsc.org

Applying this to this compound, a flow reactor could be designed where streams of ethyl 3-oxopentanoate and propylhydrazine are mixed and heated in a coil reactor. The precise control over temperature, pressure, and residence time afforded by the flow system could be leveraged to optimize for the desired regioisomer. interchim.frmdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Ethyl 2 Propyl Pyrazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 5-Ethyl-2-propyl-pyrazol-3-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unequivocally confirm its constitution.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is anticipated to provide distinct signals for the ethyl and propyl groups, as well as for the proton on the pyrazole (B372694) ring. The chemical shifts would be influenced by the electronic environment of the pyrazole core. Similarly, the ¹³C NMR spectrum would show characteristic resonances for all carbon atoms in the molecule, including those of the pyrazole ring and the alkyl substituents. fu-berlin.demdpi.comnih.gov The chemical shifts of the pyrazole ring carbons are particularly informative about the tautomeric form present in solution. researchgate.net

2D NMR Spectroscopy: To establish unambiguous connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the ethyl and propyl groups, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. This would connect the alkyl substituents to the pyrazole ring and confirm the substitution pattern. For instance, correlations from the methylene (B1212753) protons of the propyl group to the N-bearing carbon of the pyrazole ring would confirm its position at N2. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which can help in confirming the spatial arrangement of the substituents around the pyrazole ring. mdpi.com

Hypothetical NMR Data for this compound (in CDCl₃):

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazole Ring | |||

| H-4 | ~5.8 | ~94.0 | C-3, C-5 |

| C-3 | - | ~164.0 | H-4, OH |

| C-5 | - | ~140.0 | H-4, Ethyl-CH₂ |

| Propyl Group | |||

| N-CH₂ | ~3.8 (t) | ~48.0 | C-3, C-5 |

| CH₂ | ~1.7 (sextet) | ~23.0 | N-CH₂, CH₃ |

| CH₃ | ~0.9 (t) | ~11.0 | N-CH₂, CH₂ |

| Ethyl Group | |||

| C-CH₂ | ~2.5 (q) | ~20.0 | C-5, CH₃ |

| CH₃ | ~1.2 (t) | ~13.0 | C-CH₂ |

| Hydroxyl Group | |||

| OH | ~11-12 (br s) | - | C-3, C-4 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would be a prerequisite. X-ray analysis of related pyrazol-3-ol and pyrazolone (B3327878) derivatives has shown that these compounds can exist as dimers or polymeric chains in the solid state, often linked by hydrogen bonds. researchgate.netnih.govnih.gov

In the solid state, it is anticipated that this compound exists predominantly in the hydroxyl-tautomeric form, forming hydrogen-bonded dimers between the hydroxyl group of one molecule and the N1 nitrogen of another. nih.gov The analysis would provide key structural parameters, such as the planarity of the pyrazole ring and the conformation of the ethyl and propyl substituents.

Anticipated Crystallographic Data:

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Key Bond Lengths | C3-O (~1.35 Å), C3-N2 (~1.34 Å), N1-N2 (~1.38 Å) |

| Key Bond Angles | Angles within the pyrazole ring close to 108° |

| Supramolecular Structure | Hydrogen-bonded dimers via O-H···N interactions |

Advanced Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Formula Verification

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular weight of this compound and, from that, its elemental composition. This technique provides a high degree of confidence in the molecular formula (C₈H₁₄N₂O). nih.govrsc.org

Tandem Mass Spectrometry (MS/MS): The fragmentation pathways of the molecular ion can be elucidated using tandem mass spectrometry (MS/MS). In electron impact (EI) ionization, the molecular ion is expected to be relatively intense. researchgate.net Common fragmentation patterns for alkylpyrazoles involve the loss of alkyl radicals from the substituents. For this compound, key fragmentation steps would likely include the loss of an ethyl radical (M-29) or a propyl radical (M-43). Further fragmentation of the pyrazole ring itself can also occur. researchgate.netresearchgate.net

Predicted Fragmentation Ions in EI-MS:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 154 | [M]⁺ | Molecular Ion |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 111 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 83 | [M - C₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide |

| 56 | [C₃H₄N]⁺ | Cleavage of the pyrazole ring |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Tautomeric Form Assessment

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are complementary and provide valuable information about the functional groups present in the molecule. The vibrational spectra are expected to show characteristic bands for the O-H, C-H, C=C, C=N, and C-O bonds. nih.govnih.gov The position and shape of the O-H stretching band can provide insights into the extent of hydrogen bonding. semanticscholar.org

The C=O stretching vibration, which would be present in the pyrazolone tautomer, typically appears in the region of 1650-1700 cm⁻¹. The absence or weakness of a band in this region, coupled with a strong, broad O-H stretch, would provide strong evidence for the predominance of the pyrazol-3-ol tautomer in the analyzed sample (solid or solution). jocpr.com

Characteristic Vibrational Frequencies:

| Functional Group | FT-IR (cm⁻¹) (Anticipated) | Raman (cm⁻¹) (Anticipated) |

| O-H stretch (H-bonded) | 3200-2500 (broad) | Weak |

| C-H stretch (alkyl) | 2960-2850 | Strong |

| C=C / C=N stretch (ring) | 1600-1450 | Strong |

| C-O stretch | 1250-1150 | Medium |

Tautomeric Forms and Equilibrium Analysis of this compound in Various Solvents

Pyrazol-3-ols can exist in equilibrium with their pyrazolone tautomers. The position of this equilibrium is highly dependent on factors such as the nature of the substituents and the polarity of the solvent. mdpi.comnih.govingentaconnect.commdpi.comnih.govnih.gov

For this compound, two main tautomeric forms are possible: the 3-hydroxy form and the 3-oxo (or pyrazolone) form. Studies on analogous compounds have shown that in nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), the hydroxyl tautomer often predominates, frequently existing as hydrogen-bonded dimers. mdpi.comnih.gov In more polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium may shift, and the monomeric hydroxyl form is often observed, stabilized by interactions with the solvent. mdpi.comnih.gov

NMR spectroscopy is a powerful tool to study this equilibrium. The chemical shifts of the pyrazole ring protons and carbons, as well as the OH proton, are sensitive to the tautomeric form. For example, the OH proton signal in nonpolar solvents is typically shifted downfield due to its involvement in a strong intermolecular hydrogen bond within a dimer. nih.gov In DMSO-d₆, this signal would be expected to shift upfield as the dimer is disrupted. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Propyl Pyrazol 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through to examine the fundamental electronic properties and energetic landscape of 5-Ethyl-2-propyl-pyrazol-3-OL. These methods provide insights into the molecule's stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**), are employed to determine key properties. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. researchgate.netacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule. mdpi.com

These indices provide a semi-quantitative framework for predicting how this compound might interact with other chemical species. mdpi.com Local reactivity can be assessed using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. researchgate.net

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Predicts electron-attracting power. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | Measures the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = μ2/2η (where μ is the chemical potential, μ ≈ -χ) | Quantifies the capacity to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures electron-donating ability relative to a reference. |

This table is based on general principles of conceptual DFT and its application to organic molecules.

Ab Initio Methods for Geometry Optimization and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the three-dimensional structure of this compound. exaly.com Geometry optimization procedures are used to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and the influence of its environment. nih.gov

By simulating the molecule in the presence of explicit or implicit solvent molecules, MD can reveal how the solvent affects conformational preferences and dynamics. nih.gov This is particularly important for understanding the behavior of the molecule in a biological context, where it would be surrounded by water. mdpi.com The simulations can provide information on the flexibility of the ethyl and propyl chains and the pyrazole ring, as well as the stability of different tautomeric forms in solution.

Tautomerism and Energetic Preferences of this compound

A key structural feature of pyrazol-3-ols is their ability to exist in different tautomeric forms. mdpi.com For this compound, the primary tautomeric equilibrium is between the 1H-pyrazol-3-ol form and the 1,2-dihydro-3H-pyrazol-3-one form. mdpi.comnih.gov The position of this equilibrium can be significantly influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. mdpi.comresearchgate.net

Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the energies of the different forms in both the gas phase and in various solvents, it is possible to predict which tautomer will be predominant under specific conditions. mdpi.com For instance, in nonpolar solvents, pyrazol-3-ols may exist as hydrogen-bonded dimers, while in polar solvents like DMSO, monomeric forms are more likely. mdpi.com The energetic barriers for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. mdpi.comtandfonline.com

| Tautomeric Form | General Structural Features | Factors Favoring this Form |

| 1H-Pyrazol-3-ol | Aromatic pyrazole ring with a hydroxyl group at position 3. | Often favored in the solid state and in nonpolar solvents where dimerization through hydrogen bonding can occur. mdpi.com |

| 1,2-Dihydro-3H-pyrazol-3-one | Non-aromatic pyrazolone (B3327878) ring with a carbonyl group at position 3 and a proton on a nitrogen atom. | Can be favored in certain solvents and its stability is influenced by the substituents on the ring. researchgate.net |

This table summarizes general trends observed for pyrazolone tautomerism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to predict its theoretical binding affinity to a biological target, such as a receptor or enzyme. acs.org

The process involves generating a set of molecular descriptors for a series of related pyrazole derivatives with known biological activities. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. acs.org

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds like this compound. nih.govrsc.org This allows for the theoretical screening of potential drug candidates and can guide the design of more potent and selective molecules. nih.gov The insights gained from the descriptors in the QSAR model can also help to identify the key structural features of the pyrazole scaffold that are important for receptor binding. researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Ethyl 2 Propyl Pyrazol 3 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Side Chains

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the ring is less common unless facilitated by activating groups.

Electrophilic Substitution: The most reactive position for electrophilic substitution on the pyrazol-3-ol ring is the C4 carbon. nih.govsci-hub.se This is due to the activating effect of the adjacent nitrogen and oxygen atoms, which stabilize the intermediate sigma complex. Typical electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, the Vilsmeier-Haack reaction, using reagents like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group at the C4 position of similar pyrazole structures. nih.govscispace.com

| Reaction Type | Reagent Example | Expected Product at C4 |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-5-ethyl-2-propyl-pyrazol-3-ol |

| Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-nitro-2-propyl-pyrazol-3-ol |

| Formylation | POCl₃/DMF | 5-Ethyl-3-hydroxy-2-propyl-pyrazole-4-carbaldehyde |

Nucleophilic Substitution: Nucleophilic substitution directly on the pyrazole ring is generally difficult due to its electron-rich nature. However, if a leaving group were present on the alkyl side chains (ethyl or propyl), nucleophilic substitution could occur under standard SN2 conditions. For example, radical bromination of the alkyl side chains could introduce a leaving group, which could then be displaced by a nucleophile.

Functionalization and Derivatization at the Hydroxyl Group and Nitrogen Atoms

The presence of the hydroxyl group and the pyrazole nitrogen atoms provides multiple sites for functionalization, primarily through alkylation and acylation reactions. The regioselectivity of these reactions is a key consideration.

O-Alkylation and O-Acylation: The hydroxyl group of 5-Ethyl-2-propyl-pyrazol-3-ol can be readily alkylated or acylated. O-acylation can be achieved using acyl chlorides or carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction leads to the formation of the corresponding pyrazol-3-yl esters. Similarly, O-alkylation can occur with alkyl halides under basic conditions, though competitive N-alkylation is a possibility.

N-Alkylation and N-Acylation: While the N1 position is already substituted with a propyl group, the N2 nitrogen atom in the pyrazol-3-one tautomer is available for substitution. N-alkylation of pyrazoles is a common reaction, often carried out using alkyl halides in the presence of a base. researchgate.netsemanticscholar.org The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. researchgate.net Acylation can also occur at the nitrogen atom, leading to amide derivatives.

| Reaction | Reagent | Functionalized Group | Product Type |

| O-Acylation | Acetyl Chloride | Hydroxyl | Ester |

| O-Alkylation | Methyl Iodide | Hydroxyl | Ether |

| N-Acylation | Benzoyl Chloride | Nitrogen | Amide |

Metal Complexation and Coordination Chemistry of this compound as a Ligand

Pyrazolone (B3327878) derivatives are well-documented ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govbohrium.comresearchgate.net this compound can act as a versatile ligand due to the presence of multiple donor atoms: the pyridine-like nitrogen (N2), the exocyclic oxygen atom of the hydroxyl/keto group, and potentially the pyrrole-like nitrogen (N1).

It typically acts as a bidentate ligand, coordinating to a metal center through the N2 nitrogen and the oxygen atom, forming a stable chelate ring. researchgate.net This coordination mode has been observed in complexes with metals such as copper(II), cobalt(II), and nickel(II). The resulting metal complexes can exhibit various geometries, including octahedral or tetrahedral, depending on the metal ion and the presence of other co-ligands. bohrium.comresearchgate.net The formation of these complexes can often be detected by changes in spectroscopic properties (UV-Vis, IR) and magnetic susceptibility measurements.

| Metal Ion | Potential Coordination Atoms | Example Complex Geometry |

| Cu(II) | N2, O | Square Planar / Distorted Octahedral |

| Co(II) | N2, O | Tetrahedral / Octahedral |

| Ni(II) | N2, O | Octahedral |

| Zn(II) | N2, O | Tetrahedral |

Cycloaddition and Condensation Reactions Involving the Pyrazole-3-ol Scaffold

The pyrazole-3-ol scaffold can participate in various cycloaddition and condensation reactions to construct more complex heterocyclic systems.

Cycloaddition Reactions: Pyrazoles can act as 1,3-dipoles or react with them in [3+2] cycloaddition reactions. nih.govmdpi.com For instance, nitrilimines, generated in situ, can react with the double bond within the pyrazole ring (in its enol form) to yield fused bicyclic systems. nih.gov These reactions are powerful tools for the synthesis of novel heterocyclic frameworks.

Condensation Reactions: The C4 position of the pyrazol-3-one tautomer is an active methylene (B1212753) group, making it a suitable nucleophile for condensation reactions. For example, it can undergo Knoevenagel condensation with aldehydes and ketones to form 4-ylidene derivatives. researchgate.net These derivatives are valuable intermediates that can be further elaborated. Additionally, the hydroxyl group can participate in condensation reactions, for example, with dicarbonyl compounds to form fused heterocyclic systems like pyranopyrazoles. mdpi.com The reaction of pyrazolones with hydrazine (B178648) derivatives can also lead to the formation of fused pyrazolo[3,4-d]pyridazinone structures. tubitak.gov.tr

| Reaction Type | Reactant | Key Reactive Site | Product Type |

| Knoevenagel Condensation | Aromatic Aldehyde | C4 Methylene Group | 4-Arylidene-pyrazol-3-one |

| Cyclocondensation | Hydrazine Hydrate | C4-carbonyl (if present) and Ester group | Fused Pyrazolopyridazinone |

| Multicomponent Reaction | Aldehyde, Malononitrile | C4 Methylene Group | Pyrano[2,3-c]pyrazoles |

Molecular and Cellular Biological Interactions of 5 Ethyl 2 Propyl Pyrazol 3 Ol: Mechanistic Insights in Vitro

Enzyme Inhibition or Activation Studies In Vitro

In vitro studies on pyrazole (B372694) derivatives have revealed their capacity to inhibit a diverse range of enzymes with high potency and selectivity. These investigations are crucial for understanding the therapeutic potential of this class of compounds.

Research into N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in lipid signaling, has identified pyrazole sulfonamides as potent inhibitors. A study exploring the structure-activity relationships of these inhibitors found that substitutions at the pyrazole core significantly impact inhibitory activity. For instance, a derivative with a 5-ethyl group showed submicromolar inhibition of human NAAA with an IC₅₀ value of 0.62 μM. acs.org Another analogue featuring a 5-n-propyl group demonstrated even higher potency, with an IC₅₀ of 0.33 μM. acs.org

Pyrazole derivatives have also been developed as highly potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain and a target for neurological disorders. nih.gov A series of pyrazole-containing analogues demonstrated high in vitro binding affinities for PDE10A, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range. nih.gov

Furthermore, pyrazole-based compounds have been identified as inhibitors of other critical enzymes. One such example is AZD1152-HQPA, the active metabolite of a prodrug, which is a pyrazole derivative that acts as a potent and highly selective inhibitor of Aurora B kinase, an enzyme critical for cell division. chemicalbook.com It displays remarkable selectivity for Aurora B (Kᵢ = 0.36 nM) over Aurora A (Kᵢ = 1,369 nM). chemicalbook.com Additionally, other pyrazole analogues have been found to inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for immunosuppressive and antiviral agents. acs.org

Table 1: In Vitro Enzyme Inhibition by Pyrazole Analogues This table presents data for compounds structurally related to 5-Ethyl-2-propyl-pyrazol-3-OL to illustrate the inhibitory potential of the pyrazole scaffold.

| Compound Class | Target Enzyme | Test System | Key Finding (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Pyrazole Sulfonamide (5-ethyl derivative) | Human NAAA | Fluorometric Assay | IC₅₀ = 0.62 μM acs.org |

| Pyrazole Sulfonamide (5-n-propyl derivative) | Human NAAA | Fluorometric Assay | IC₅₀ = 0.33 μM acs.org |

| Pyrazole-Quinoline Analogue (Compound 11a) | PDE10A | Binding Assay | IC₅₀ = 0.24 ± 0.05 nM nih.gov |

| Pyrazole-Quinoline Analogue (Compound 10b) | PDE10A | Binding Assay | IC₅₀ = 0.28 ± 0.06 nM nih.gov |

| Pyrazole-Acetamide (AZD1152-HQPA) | Aurora B Kinase | Enzymatic Assay | Kᵢ = 0.36 nM chemicalbook.com |

Receptor Binding Affinity and Selectivity Profiling Using In Vitro Assays

The pyrazole scaffold is a privileged structure for developing ligands that bind to various receptors, often with high affinity and selectivity. In vitro receptor binding assays are fundamental in characterizing these interactions.

Screening of compound libraries has led to the discovery of pyrazol-5-ol ligands with affinity for endothelin (ET) receptors. researchgate.net Further optimization of these initial hits resulted in the development of potent ET receptor antagonists, demonstrating that the pyrazol-5-ol core is a viable starting point for designing receptor-modulating drugs. researchgate.net

In the realm of G protein-coupled receptors (GPCRs), pyrazole derivatives have been extensively studied. For example, specific pyrazole-3-carboxamide derivatives have been patented as selective antagonists for the serotonin (B10506) 5-HT₂B receptor, with some compounds showing inhibitory concentrations (IC₅₀) of 10 nM or less in receptor binding assays. google.comgoogle.com These compounds are being investigated for conditions like inflammatory pain and migraine. google.com

The cannabinoid 1 (CB1) receptor, another important GPCR, is also a target for pyrazole-based molecules. The well-known CB1 antagonist/inverse agonist SR141716A is a pyrazole derivative. nih.gov Studies on allosteric modulators of the CB1 receptor have also involved pyrazole-like structures, highlighting the versatility of this scaffold in targeting different binding sites on a receptor. nih.gov

Table 2: In Vitro Receptor Binding Affinity of Pyrazole Analogues This table showcases the binding affinities of various pyrazole-based compounds to different receptors, providing context for the potential receptor interactions of this compound.

| Compound Class | Target Receptor | Assay Type | Key Finding (IC₅₀) |

|---|---|---|---|

| Pyrazole-3-Carboxamide Derivative | Serotonin 5-HT₂B | Binding Assay | < 10 nM google.com |

| Pyrazol-5-ol Derivative | Endothelin (ET) Receptors | Binding Assay | Identified as a potent antagonist class researchgate.net |

| Pyrazole Derivative (SR141716A) | Cannabinoid 1 (CB1) | Displacement Assay | Displaced by allosteric modulator ORG27569 nih.gov |

Cellular Target Identification and Intracellular Pathway Modulation in Cellular Assays

Cellular assays are instrumental in moving from molecular interactions to understanding the functional consequences within a cell. Studies on pyrazole derivatives have identified specific cellular targets and their influence on intracellular signaling pathways.

The inhibition of Aurora B kinase by the pyrazole derivative AZD1152-HQPA has direct consequences on cell cycle progression. chemicalbook.com This inhibition leads to defects in chromosome alignment and cytokinesis, ultimately inducing apoptosis in cancer cells. This demonstrates a clear link between the inhibition of a specific enzyme target and the modulation of a critical cellular pathway like programmed cell death. chemicalbook.com

Similarly, the inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazole analogues directly impacts the de novo pyrimidine biosynthesis pathway. acs.org In cell-based assays, this inhibition can be measured by its effect on viral replication or cellular growth, particularly in rapidly proliferating lymphoid cells which are highly dependent on this pathway. acs.org This illustrates how targeting a metabolic enzyme with a pyrazole inhibitor can modulate fundamental cellular processes.

Modulation of receptor signaling is another key outcome observed in cellular assays. Pyrazole-based allosteric modulators of the CB1 receptor have been shown to influence G protein-mediated signaling. nih.gov For example, the modulator ORG27569, while enhancing agonist binding, concurrently acts as an inverse agonist by decreasing basal G protein signaling, showcasing a complex modulation of an intracellular pathway. nih.gov

Structure-Activity Relationships (SAR) in Molecular Recognition and Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the pyrazole class, SAR investigations have been crucial in elucidating how structural modifications influence biological activity. nih.gov

The substitution pattern on the pyrazole ring is a critical determinant of activity. In the development of NAAA inhibitors, the size of the alkyl groups at the 5-position of the pyrazole was systematically varied. acs.org While a 5-ethyl group was well-tolerated (IC₅₀ = 0.62 μM), extending the chain to an n-propyl group resulted in a threefold increase in potency (IC₅₀ = 0.33 μM). acs.org This suggests that for this particular target, the size and nature of the alkyl substituent in this position are key for optimal interaction with the enzyme's active site.

Similarly, in a series of pyrazole-based inhibitors of Trypanosoma brucei, the substituents on the pyrazole ring were explored. acs.orgcsic.es Keeping an ethyl group at one position (R¹), the most favorable substituent at the second position (R²) was a methyl group. Changing the R² substituent to an ethyl or propyl group led to a nearly tenfold decrease in potency. csic.es This highlights the high degree of structural sensitivity in the binding pocket of the biological target.

SAR studies on PDE10A inhibitors also revealed important trends. For a series of pyrazole-quinoline analogues, the position of a methoxy (B1213986) group on the quinoline (B57606) fragment had a significant effect on binding affinity. nih.gov A 4-methoxy substitution yielded the highest affinity (IC₅₀ = 0.28 nM), which was substantially more potent than analogues with the methoxy group at the 7- or 8-positions (IC₅₀ ≈ 41-46 nM). nih.gov Furthermore, the regioisomeric attachment of the pyrazole ring was found to be important, with one isomer consistently showing higher affinity than the other. nih.gov These findings underscore how subtle changes in substitution and connectivity can lead to dramatic differences in biological activity, providing a rational basis for the design of more effective and selective therapeutic agents.

Advanced Analytical Methodologies for 5 Ethyl 2 Propyl Pyrazol 3 Ol

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For a compound like 5-Ethyl-2-propyl-pyrazol-3-OL, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful, complementary capabilities.

Reversed-phase HPLC (RP-HPLC) is the most probable and effective method for the analysis of this compound, owing to the polarity of the pyrazol-3-ol structure. Method development would focus on optimizing the separation from impurities and related substances.

Method Development Insights: Research on analogous pyrazolone (B3327878) and pyrazoline derivatives consistently points to the utility of C18 columns. ijcpa.inresearchgate.net A mobile phase typically consists of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to ensure consistent peak shape and retention time, and an organic solvent such as acetonitrile (B52724) (ACN) or methanol. ijcpa.inresearchgate.net An isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assays, though a gradient elution may be necessary for complex mixtures. google.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, with the detection wavelength set near the compound's maximum absorbance, which for pyrazolone derivatives can range from 206 nm to 333 nm depending on the specific structure and solvent. ijcpa.inresearchgate.net

Validation Parameters: A fully validated method according to ICH Q2 (R1) guidelines would demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. researchgate.net For a similar pyrazolone derivative, a method showed excellent linearity over a concentration range of 2.5–50 µg/mL with a correlation coefficient (R²) of 0.9994. researchgate.net The Limit of Detection (LOD) and Limit of Quantification (LOQ) for that analogue were found to be 2.43 and 7.38 µg/mL, respectively, with recovery rates between 110% and 112%. researchgate.net

Table 1: Hypothetical RP-HPLC Parameters for this compound

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for moderately polar compounds. researchgate.net |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile (ACN) | Common mobile phase for pyrazole (B372694) derivatives. researchgate.net |

| Elution Mode | Isocratic (e.g., 75:25 A:B) | Simple, robust for purity analysis. researchgate.net |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. ijcpa.in |

| Column Temp. | 25 °C | Standard ambient temperature for reproducibility. ijcpa.in |

| Injection Volume | 10 - 20 µL | Standard injection volume. researchgate.net |

| Detection | DAD at ~210 nm or ~254 nm | Pyrazole ring absorbs in the low UV range. ijcpa.inacs.org |

Direct GC-MS analysis of this compound may be challenging due to the compound's polarity and potential for thermal degradation, stemming from the hydroxyl (-OH) and amine (-NH-) functional groups. Therefore, derivatization is a crucial prerequisite to increase volatility and thermal stability.

Derivatization and Analysis: A common approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process would cap the polar -OH and tautomeric -NH protons, making the molecule suitable for GC analysis.

Once derivatized, GC-MS analysis can provide both separation and structural information. The mass spectrum would show a molecular ion peak corresponding to the silylated derivative and a characteristic fragmentation pattern that can be used for identification. For alkylpyrazines, which are structurally related, it has been noted that positional isomers can produce very similar mass spectra. nih.govresearchgate.net Therefore, unambiguous identification relies heavily on combining mass spectral data with gas chromatographic retention indices (RIs) recorded on multiple stationary phases of different polarities (e.g., nonpolar DB-1 and polar ZB-WAXplus). nih.gov

Table 2: Projected GC-MS Parameters for Derivatized this compound

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | Effective silylating agent for -OH and -NH groups. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | General purpose, low-bleed MS column. |

| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivative. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | Typical temperature program for semi-volatile compounds. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for library matching. |

| MS Scan Range | 40 - 500 m/z | Covers the expected mass range of the derivative and its fragments. |

Capillary Electrophoresis Applications for Separation and Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC, often with better resolution and shorter analysis times. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode, separates analytes based on their charge-to-size ratio in an electric field.

For pyrazolone derivatives, CE has been successfully applied, particularly for separating complex mixtures. researchgate.netijamscr.com The separation of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives has been demonstrated in both acidic and alkaline buffers. researchgate.netrsc.org The choice of buffer pH is critical as it determines the charge state of the analyte. For this compound, which is amphiprotic, a low pH buffer (e.g., pH 2.5) would protonate the ring nitrogens, leading to migration as a cation, while a high pH buffer (e.g., pH 9.5 borate (B1201080) buffer) would deprotonate the enolic hydroxyl group, causing it to migrate as an anion. researchgate.netrsc.org This pH-dependent behavior can be exploited to optimize separation from various impurities. Detection is typically performed on-column using a DAD detector. ufmg.br Studies have shown that CE methods for pyrazolone derivatives can be highly reproducible, with relative standard deviations (RSD) for retention times around 0.6% and for quantification less than 5%. nih.gov

Table 3: Potential Capillary Electrophoresis Parameters for this compound

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| CE System | CZE with DAD Detection | Most common and versatile mode. ufmg.br |

| Capillary | Fused Silica, 50 µm i.d., ~50 cm effective length | Standard capillary dimensions. ufmg.br |

| Background Electrolyte | 20-200 mM Borate Buffer (pH 9.5) | For anionic separation of the deprotonated enol. researchgate.net |

| Applied Voltage | 15 - 25 kV | Typical voltage for efficient separation. |

| Temperature | 25 °C | For stable electrophoretic mobility. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common and reproducible injection method. |

| Detection | DAD at ~254 nm | Wavelength where pyrazolone ring shows absorbance. |

Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and rapid method for the quantitative analysis of pyrazole derivatives, provided the analyte has a suitable chromophore and is free from interfering substances. The analysis is based on the Beer-Lambert law.

The inherent pyrazole ring structure absorbs UV light, and this natural absorption can be used for quantification. taylorfrancis.com A more sensitive and selective approach involves derivatization to create a highly colored azo dye. This has been demonstrated for other pyrazole derivatives, where they are used as chromogenic reagents to form colored complexes with metal ions. chemicalpapers.comresearchgate.net A similar strategy could be developed for this compound itself. For instance, coupling the analyte with a diazonium salt would produce a colored azo compound whose absorbance in the visible region could be measured. The reaction conditions, particularly pH, would need to be optimized to ensure complete reaction and stable color formation. derpharmachemica.com For example, methods for determining metal ions with pyrazole-azo dyes have found optimal pH values ranging from acidic (1.5) to alkaline (8.0). derpharmachemica.com

Information on spectrofluorometric methods for this class of compounds is scarce in the literature, suggesting it is not a common technique. Such a method would require the compound to be naturally fluorescent or to be derivatized with a fluorophore, which could offer higher sensitivity than spectrophotometry if developed.

Table 4: Prospective Spectrophotometric Method Parameters via Azo Dye Derivatization

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Principle | Formation of a colored azo-dye complex. | Established method for pyrazole derivatives. chemicalpapers.comresearchgate.net |

| Derivatizing Reagent | Diazotized p-nitroaniline or similar diazonium salt. | Common reagent for forming azo dyes. |

| Reaction Medium | Alkaline (e.g., pH 8-10) or Acidic medium | pH must be optimized for maximum color development. derpharmachemica.com |

| Wavelength (λmax) | To be determined (typically 450-600 nm) | The wavelength of maximum absorbance of the resulting complex. derpharmachemica.com |

| Instrumentation | Double Beam UV-Visible Spectrophotometer | Standard instrument for absorbance measurements. derpharmachemica.com |

| Quantification | External calibration curve based on Beer-Lambert Law. | Standard quantification method. |

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV) and polarography, are powerful tools for studying the redox behavior of electroactive molecules like pyrazolones and for developing sensitive analytical methods. iaea.orgiapchem.org The pyrazolone ring and its substituents are susceptible to both oxidation and reduction.

Studies on various pyrazolone derivatives reveal they can undergo up to four distinct electrochemical oxidation processes. iaea.orgresearchgate.net An irreversible oxidation process is common to many pyrazolone derivatives. iaea.org The specific oxidation and reduction potentials are highly dependent on the compound's structure and the pH of the supporting electrolyte. iaea.orgnih.gov For instance, the oxidation of some pyrazolones involves the enamine moiety and can be pH-dependent or pH-independent depending on the substitution pattern. iaea.org

For analytical purposes, techniques like differential pulse voltammetry or square-wave voltammetry can be developed for the quantification of this compound. These methods can offer very low limits of detection. An electrochemical method for dipyrone, a pyrazolone derivative, achieved a linear range from 10 µmol L⁻¹ to 100 µmol L⁻¹ with a limit of detection of 2.97 µM. iaea.org Such a method would involve optimizing the working electrode material (e.g., glassy carbon electrode), supporting electrolyte composition, and pH.

Table 5: Illustrative Parameters for Electrochemical Analysis

| Parameter | Suggested Condition | Rationale / Reference |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) for characterization;Differential Pulse Voltammetry (DPV) for quantification. | CV is for mechanistic studies; DPV for sensitivity. iaea.org |

| Working Electrode | Glassy Carbon Electrode (GCE) | Common and versatile working electrode. researchgate.net |

| Reference Electrode | Ag/AgCl | Standard reference electrode. |

| Counter Electrode | Platinum Wire | Standard counter electrode. |

| Supporting Electrolyte | Britton-Robinson or Phosphate Buffer | Provides a wide pH range for study. |

| pH | To be studied (e.g., pH 2 to 10) | Redox behavior is often pH-dependent. iaea.org |

| Scan Rate (for CV) | 100 mV/s | Typical scan rate for initial characterization. |

Potential Non Clinical Applications and Future Research Avenues for 5 Ethyl 2 Propyl Pyrazol 3 Ol

Applications as Ligands in Organometallic Chemistry and Catalysis

The pyrazole (B372694) scaffold is a well-established ligand in organometallic chemistry and catalysis. nih.gov The presence of two adjacent nitrogen atoms in the pyrazole ring allows for effective coordination with a variety of metal centers. nih.govmdpi.com Protic pyrazoles, those with an N-H group, can act as proton-responsive ligands, which is a valuable feature in designing catalysts with tunable activity. nih.gov

For a compound like 5-Ethyl-2-propyl-pyrazol-3-OL, the pyrazole core could serve as a robust anchor for metal ions. The ethyl and propyl substituents can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity. Pyrazole-based ligands have been successfully employed in a range of catalytic transformations, including oxidation reactions and the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comsemanticscholar.org For instance, copper(II) complexes with pyrazole derivatives have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme tyrosinase. mdpi.comsemanticscholar.org

Table 1: Examples of Pyrazole Derivatives in Catalysis

| Pyrazole Derivative Type | Metal | Catalytic Application | Reference |

| Protic Pincer-Type Pyrazoles | Ruthenium | Aerobic oxidation of phosphines | nih.gov |

| Substituted Pyrazole-based Ligands | Copper(II) | Oxidation of catechol | mdpi.com |

| Pyrazole-Hydrazone Derivatives | Copper(II) | Catecholase activity | semanticscholar.org |

Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules

Pyrazolone (B3327878) and its derivatives are valuable synthons, or building blocks, for the construction of more complex organic molecules. researchgate.netresearchgate.net They are particularly useful in multicomponent reactions, where several reactants combine in a single step to form a complex product, which is an efficient and atom-economical approach in organic synthesis. researchgate.net The reactivity of the pyrazolone ring, with its multiple active sites, allows for a variety of chemical transformations. researchgate.net

Table 2: Examples of Pyrazolone Derivatives as Synthetic Intermediates

| Starting Pyrazolone | Reactants | Product Type | Reference |

| Pyrazolone | Aldehyde, Malononitrile | Dihydropyrano[2,3-c]pyrazole | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazole-5(4H)-one | Aldehyde | 4,4'-(Arylmethylene)bis(1H-pyrazole-5-ols) | scielo.org.za |

| Pyrazolone | Diaryliodonium Salts | Arylated Pyrazolones | researchgate.net |

Exploration in Materials Science, including Optoelectronic or Polymer Applications

The electronic properties of pyrazole derivatives make them attractive candidates for applications in materials science, particularly in the fields of optoelectronics and polymer chemistry. ias.ac.inmdpi.com The conjugated π-electron system of the pyrazole ring can give rise to interesting photophysical properties, such as fluorescence. ias.ac.innih.gov This has led to the investigation of pyrazole-containing compounds for use in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. nih.govresearchgate.net

Specifically for this compound, its potential in materials science would depend on its photoluminescent properties and its ability to be incorporated into larger systems like polymers. Research has shown that pyrazole derivatives can be used to create polymers with high thermal stability and desirable optical properties. ias.ac.in The incorporation of pyrazole units into polymer chains can enhance properties such as solubility and mechanical strength. ias.ac.in Furthermore, the ability of pyrazoles to form metal complexes opens up possibilities for creating luminescent materials where the emission color can be tuned by changing the substituents on the pyrazole ring or the metal ion. bohrium.com

Table 3: Potential Applications of Pyrazole Derivatives in Materials Science

| Application Area | Property of Interest | Example Pyrazole System | Reference |

| Optoelectronics | Photoluminescence | Pyrazole-based Azomethine Ligand Zn(II) Complexes | bohrium.com |

| Polymers | Thermal Stability, Optical Properties | Pyrazole-containing Polyamides | ias.ac.in |

| Sensors | Fluorescence | Fused Pyrazole Chemosensors | nih.gov |

| Photovoltaics | Optoelectronic Properties | 1,4,5-trisubstituted Pyrazoles | researchgate.net |

Emerging Research Directions for Pyrazole-3-ol Scaffolds and Their Derivatives

The versatility of the pyrazole-3-ol scaffold continues to drive research in new and exciting directions. Current research is focused on several key areas:

Development of Novel Catalytic Systems: There is ongoing interest in designing new pyrazole-based ligands for more efficient and selective catalysts. nih.govmdpi.com This includes the synthesis of chiral pyrazole ligands for asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals.

Green Synthesis: The development of environmentally friendly methods for the synthesis of pyrazole derivatives is a significant research area. scielo.org.zamdpi.com This includes the use of greener solvents, such as water, and catalyst-free reactions to reduce the environmental impact of chemical synthesis. scielo.org.za

Advanced Materials: The exploration of pyrazole derivatives for advanced materials applications is expanding. ias.ac.inmdpi.com This includes the design of new materials for organic electronics, such as organic solar cells and field-effect transistors, as well as the development of novel smart materials that respond to external stimuli. researchgate.net

Supramolecular Chemistry: The ability of pyrazoles to participate in hydrogen bonding and metal coordination makes them excellent building blocks for the construction of supramolecular assemblies. nih.gov Research in this area is focused on creating complex, self-assembled structures with novel functions.

For this compound, future research could involve its synthesis and characterization, followed by an investigation of its properties in these emerging areas. Its specific substitution pattern may offer unique advantages in certain applications, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.